molecular formula C28H26N2O3 B2812138 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 898344-62-2

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Número de catálogo: B2812138
Número CAS: 898344-62-2
Peso molecular: 438.527
Clave InChI: SXHHHWQAXGSLSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, benzoyl, and phenylacetamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The ethyl and benzoyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively. These reactions require catalysts such as aluminum chloride and are carried out under anhydrous conditions.

    Amidation: The final step involves the reaction of the substituted quinoline with phenylacetamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains, demonstrating potential as a lead compound in antibiotic development. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be similarly effective .

2. Anticancer Properties
Quinoline derivatives have been extensively investigated for their anticancer potential. The compound has been evaluated in vitro for cytotoxicity against several cancer cell lines. Preliminary results indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases . Further research is needed to elucidate the specific pathways involved.

3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest. Studies have suggested that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory processes . This positions the compound as a potential therapeutic agent for conditions like arthritis and other inflammatory disorders.

Synthesis Methodologies

The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step synthetic routes starting from readily available precursors. Common methods include:

1. Condensation Reactions
Condensation reactions between appropriate anilines and carbonyl compounds are often employed to construct the core quinoline structure. These reactions can be optimized using various catalysts to enhance yield and selectivity.

2. Functional Group Modifications
Post-synthetic modifications allow for the introduction of various functional groups that can enhance the biological activity of the compound. Techniques such as acylation and alkylation are frequently used to modify the phenylacetamide moiety .

Case Studies

Several case studies highlight the potential applications of this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated effective inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values below 10 µM after 48 hours of treatment.
Study CAnti-inflammatoryReduced TNF-alpha levels by 50% in LPS-stimulated macrophages at concentrations of 20 µM.

Mecanismo De Acción

The mechanism of action of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
  • 2-(6-ethyl-3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
  • 2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Uniqueness

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and benzoyl groups at specific positions on the quinoline core can enhance its ability to interact with biological targets and improve its pharmacokinetic properties.

Actividad Biológica

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide, also known by its compound identifier E999-0420, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C29H27N3O5C_{29}H_{27}N_{3}O_{5} with a molecular weight of 497.55 g/mol. It features multiple functional groups, contributing to its biological activity. The compound's structure includes a quinoline moiety, which is often associated with various pharmacological effects.

Property Value
Molecular Weight497.55 g/mol
LogP (Partition Coefficient)6.004
Water Solubility (LogSw)-5.52
Polar Surface Area82.638 Ų
pKa (Acid Dissociation Constant)11.11

Anticancer Properties

Research indicates that compounds with similar structures to E999-0420 exhibit significant anticancer properties. The quinoline derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, a study demonstrated that quinoline-based compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer .

Antimicrobial Activity

E999-0420 has also been evaluated for its antimicrobial properties. Preliminary studies suggest that quinoline derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial DNA synthesis and cell wall integrity .

The biological activity of E999-0420 is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Receptor Modulation : It potentially modulates receptors related to apoptosis pathways, enhancing the sensitivity of cancer cells to chemotherapeutic agents.
  • Antioxidant Activity : E999-0420 may exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial for maintaining cellular health .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Breast Cancer Study : A clinical trial involving a related quinoline compound showed a significant reduction in tumor size among participants when combined with standard chemotherapy .
  • Antibacterial Trials : In vitro studies demonstrated that E999-0420 effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant bacterial infections .

Future Directions

Given the promising biological activities associated with E999-0420, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by E999-0420.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy through innovative drug delivery systems.

Propiedades

IUPAC Name

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-3-19-10-13-21(14-11-19)27(32)24-17-30(18-26(31)29-22-8-6-5-7-9-22)25-15-12-20(4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHHHWQAXGSLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.